molecular formula C11H19NO2 B15433814 1H,3H-Pyrrolo[1,2-c]oxazol-1-one, 3-(1,1-dimethylethyl)tetrahydro-7a-methyl-, (3R,7aS)-

1H,3H-Pyrrolo[1,2-c]oxazol-1-one, 3-(1,1-dimethylethyl)tetrahydro-7a-methyl-, (3R,7aS)-

Cat. No.: B15433814
M. Wt: 197.27 g/mol
InChI Key: VQVJNVDGTWMQEX-KCJUWKMLSA-N
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Description

The compound (3R,7aS)-3-(1,1-dimethylethyl)tetrahydro-7a-methyl-1H,3H-pyrrolo[1,2-c]oxazol-1-one (CAS 171284-84-7) is a bicyclic heterocycle with a pyrrolo-oxazolone core. Its molecular formula is C₁₀H₁₅NO₃ (MW: 197.23), featuring two stereocenters at the 3R and 7aS positions . The tert-butyl (1,1-dimethylethyl) group at position 3 and the methyl group at 7a contribute to its steric and electronic properties. Its characterization includes NMR, IR, and mass spectrometry, confirming the bicyclic structure and stereochemistry .

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

(3R,7aS)-3-tert-butyl-7a-methyl-3,5,6,7-tetrahydropyrrolo[1,2-c][1,3]oxazol-1-one

InChI

InChI=1S/C11H19NO2/c1-10(2,3)8-12-7-5-6-11(12,4)9(13)14-8/h8H,5-7H2,1-4H3/t8-,11+/m1/s1

InChI Key

VQVJNVDGTWMQEX-KCJUWKMLSA-N

Isomeric SMILES

C[C@@]12CCCN1[C@H](OC2=O)C(C)(C)C

Canonical SMILES

CC12CCCN1C(OC2=O)C(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The pyrrolo[1,2-c]oxazolone scaffold is highly modular. Key analogues include:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Physical State Key Data
Target Compound (CAS 171284-84-7) 3-tert-butyl, 7a-methyl C₁₀H₁₅NO₃ 197.23 Solid (unspecified) Stereochemistry: (3R,7aS); IR: C=O stretch ~1750 cm⁻¹
3-(Trichloromethyl)-tetrahydropyrrolo[1,2-c]oxazol-1-one (CAS 97538-67-5) 3-trichloromethyl C₇H₈Cl₃NO₂ 244.50 Solid Mp: 56.8–57.9°C; IR: 1810 cm⁻¹ (C=O), Cl stretches; ¹H NMR: δ 3.3–3.6 (m)
3-(3-Chlorophenyl)-3-(trifluoromethyl)-pyrrolooxazolone (3n) 3-(3-Cl-C₆H₄), 3-CF₃ C₁₃H₈ClF₃NO₂ 305.66 Pale yellow liquid Yield: 67%; ¹H NMR (CDCl₃): δ 8.11 (s, 1H), 7.95 (d, J=8.5 Hz)
Tetrahydro-1,1-diphenyl-pyrrolooxazol-3-one (CAS 160424-29-3) 1,1-diphenyl C₁₈H₁₇NO₂ 279.33 Solid IR: 1723 cm⁻¹ (C=O); ¹H NMR: δ 7.2–7.5 (aromatic protons)

Spectral and Physical Properties

  • IR Spectroscopy :
    • The target compound’s carbonyl stretch (~1750 cm⁻¹) is consistent with other oxazolones. Trichloromethyl and trifluoromethyl analogues show shifted C=O peaks due to electron-withdrawing effects (1810 cm⁻¹ and 1797 cm⁻¹, respectively) .
  • ¹H NMR :
    • The tert-butyl group in the target compound produces a singlet at δ ~1.2 ppm (9H). In contrast, aromatic substituents (e.g., 3-chlorophenyl in 3n) show complex splitting in δ 7.5–8.5 ppm .
  • Melting Points :
    • The trichloromethyl derivative has a sharp mp (56.8–57.9°C), while the diphenyl analogue remains uncharacterized .

Stereochemical Considerations

  • The (3R,7aS) configuration in the target compound ensures chiral specificity, critical for pharmaceutical applications. Similar stereochemical control is observed in trichloromethyl (3R,7aS) and diphenyl (7aS) derivatives .
  • Diastereomeric mixtures (e.g., ’s 16b/17) highlight the challenge of achieving stereopurity in substituted pyrrolooxazolones .

Q & A

Q. Table 1: Representative Synthesis Conditions

Substrate PairCatalystOxidantSolventYieldReference
Pyrrole-2-carbaldehyde + trifluoromethyl ketoneTriazolium salt 45-methylphenazinium sulfateCHCl₃67–83%

Basic: How is the compound characterized using spectroscopic and analytical techniques?

Answer:
Critical characterization methods include:

  • NMR Spectroscopy :
    • ¹H NMR (CDCl₃): Signals for pyrrolooxazolone protons appear at δ 6.48–9.81 ppm, with distinct shifts for substituents (e.g., tert-butyl groups at δ 1.2–1.4 ppm) .
    • ¹³C NMR : Carbonyl groups resonate at δ 170–176 ppm; trifluoromethyl carbons show splitting (J = 36 Hz) .
  • FTIR : Strong absorption at ~1659 cm⁻¹ (C=O stretch) and 1177 cm⁻¹ (C-F stretch) .
  • HRMS : Used to confirm molecular ion peaks (e.g., [M+H]⁺ calculated within 0.1 ppm error) .

Q. Table 2: Key Spectroscopic Data

TechniqueKey Peaks/DataFunctional Group IdentificationReference
¹H NMRδ 6.48–9.81Aromatic/heterocyclic protons
¹³C NMRδ 176.2 (q)Carbonyl group
FTIR1659 cm⁻¹Lactone C=O

Basic: What are the critical physical properties of this compound?

Answer:
Key properties include:

  • Melting Point : Decomposition observed at 109°C .
  • Optical Rotation : Specific rotation [α]D = −2.9° (c = 1 in CHCl₃), indicating chirality .
  • Molecular Weight : 244.51 g/mol (C₁₀H₁₅NO₃ for tert-butyl variant) .
  • Solubility : Likely polar aprotic solvents (e.g., CHCl₃, DMSO) based on structural analogs .

Advanced: How is the stereochemical configuration (3R,7aS) determined experimentally?

Answer:

  • X-ray Crystallography : Resolves absolute configuration via anomalous dispersion effects. For example, (3S,7aR)-configured analogs were confirmed using this method .
  • NMR Coupling Constants : Vicinal proton couplings (e.g., J = 5–10 Hz) in NOESY/ROESY experiments differentiate axial vs. equatorial substituents .
  • Computational Modeling : Comparison of experimental optical rotation with DFT-calculated values validates stereochemistry .

Advanced: What computational strategies predict the compound’s reactivity or stability?

Answer:

  • DFT Calculations : Assess thermodynamic stability of stereoisomers (e.g., tert-butyl group’s steric effects on ring puckering) .
  • Molecular Dynamics (MD) : Simulate solvation effects on degradation pathways (e.g., hydrolysis susceptibility of the lactone ring) .
  • Docking Studies : Predict binding affinity to biological targets (e.g., enzymes inhibited by pyrrolooxazolones) .

Advanced: How do structural modifications (e.g., tert-butyl substitution) influence reactivity?

Answer:

  • Steric Effects : The tert-butyl group reduces electrophilicity at C-3, slowing nucleophilic attacks but enhancing thermal stability .
  • Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl) increase lactone ring strain, accelerating ring-opening reactions .
  • Comparative Studies : Analogs with phenyl vs. tert-butyl groups show 2–3× differences in reaction yields due to steric hindrance .

Advanced: What impurities are commonly observed during synthesis, and how are they analyzed?

Answer:

  • Byproducts : Unreacted aldehydes/ketones or over-oxidized intermediates.
  • Detection Methods :
    • HPLC : Reverse-phase C18 columns (ACN/H₂O gradients) resolve impurities with ≥95% purity thresholds .
    • TLC : Hexane/EtOAc (90:10) monitors reaction progress .

Advanced: How can low yields in annulation reactions be mitigated?

Answer:

  • Catalyst Optimization : Higher NHC loading (e.g., 30 mol%) improves electron-deficient ketone reactivity .
  • Solvent Screening : CHCl₃ outperforms DCM or THF due to better substrate solubility .
  • Oxidant Selection : Phenazinium salts vs. MnO₂ affect yields by 15–20% .

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